

# Tolinapant maximum tolerated dose determination

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## Compound Focus: Tolinapant

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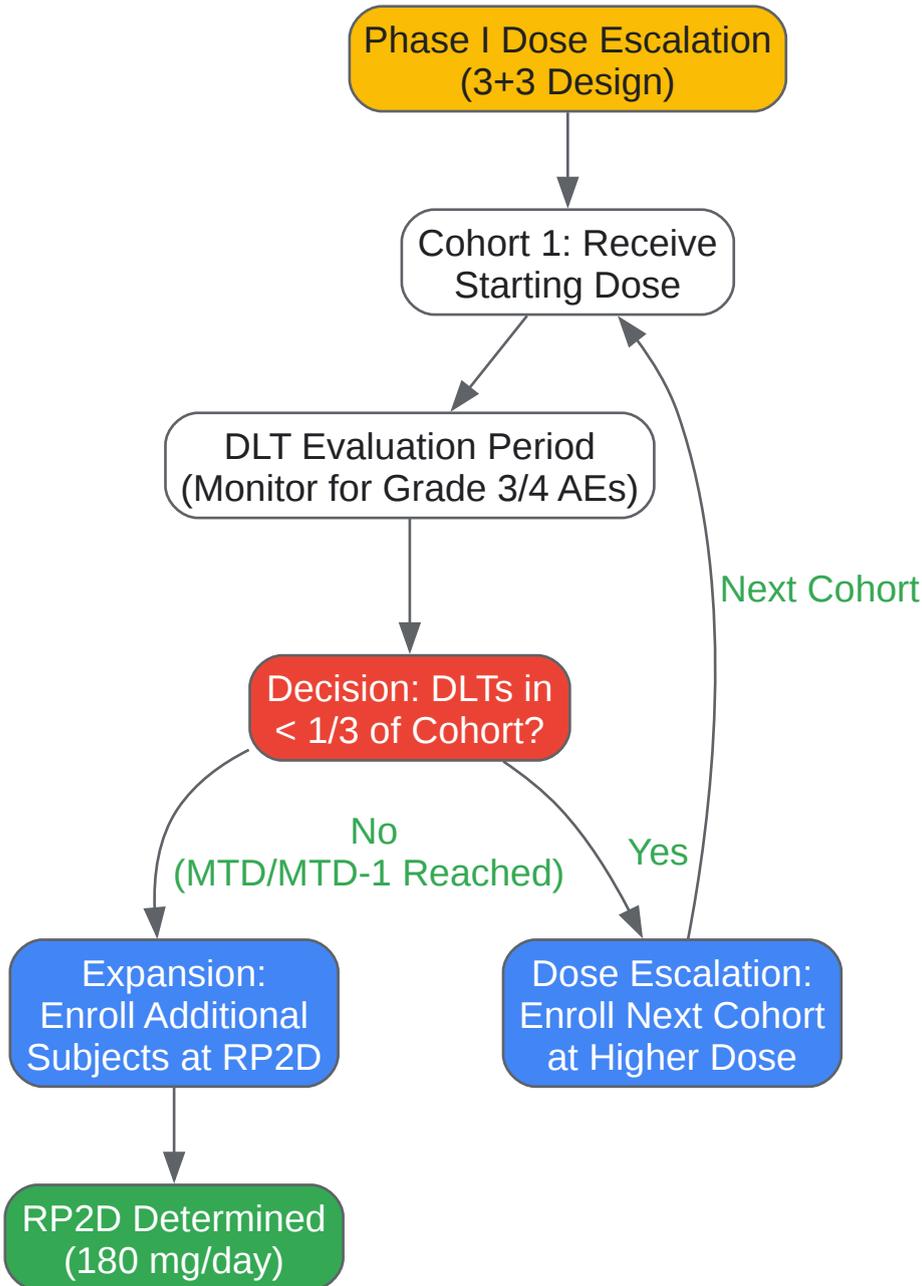
## Maximum Tolerated Dose of Tolinapant

The determined MTD and recommended Phase II dose (RP2D) for **Tolinapant** can vary depending on the specific clinical trial and the treatment regimen being tested. The table below summarizes the key data from the available sources:

Clinical Context	Dosing Schedule	Maximum Tolerated Dose (MTD)	Recommended Phase II Dose (RP2D)	Citation
Monotherapy for Advanced Solid Tumors & Lymphomas (NCT02503423)	7 days on/7 days off in 28-day cycles	210 mg/day	180 mg/day [1]	
Combination with Chemoradiotherapy for Cervical Cancer (CRAIN Trial)	Daily on alternate weeks (weeks 1, 3, 5) during chemoradiation	<i>Under investigation</i>	<i>Dose escalation ongoing</i> [2]	

## Key Clinical Trial Design for MTD Determination

The following diagram illustrates the dose-escalation design used in the Phase I trial of **Tolinapant** monotherapy (NCT02503423), which led to the identification of the 180 mg RP2D.



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## Frequently Asked Questions for Researchers

- **What constitutes a Dose-Limiting Toxicity (DLT) in these trials?** In the CRAIN trial, DLTs are defined as specific adverse events occurring within the first 12 weeks of treatment that are considered related to **Tolinapant**. These include, but are not limited to: Grade 4 neutropenia lasting  $\geq 7$  days, Grade 3 or 4 febrile neutropenia, Grade 3 or 4 thrombocytopenia, and any other Grade 3 or 4 non-hematological adverse event (with some exceptions) deemed related to the study drug [2].
- **Why are there different recommended doses for different trials?** The RP2D is not an absolute fixed value but is determined within the context of a specific treatment regimen. The 180 mg dose in the monotherapy trial was established for a "7 days on/7 days off" schedule [1]. When **Tolinapant** is combined with other therapies like cisplatin and radiotherapy (as in the CRAIN trial), the overlapping toxicities require a fresh evaluation to find a new safe and effective dose, which is why a separate dose-escalation phase is necessary [2].

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## References

1. Tolinapant receives orphan drug designation from the FDA ... [lymphomahub.com]
2. Dose escalation of tolinapant (ASTX660) in combination with ... [pmc.ncbi.nlm.nih.gov]

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